![molecular formula C15H20ClNO2 B1422925 2-Chloro-1-[2-(4-methoxyphenyl)azepan-1-yl]ethan-1-one CAS No. 1306605-09-3](/img/structure/B1422925.png)
2-Chloro-1-[2-(4-methoxyphenyl)azepan-1-yl]ethan-1-one
Overview
Description
“2-Chloro-1-[2-(4-methoxyphenyl)azepan-1-yl]ethan-1-one” is a chemical compound with the CAS Number: 1306605-09-3 . Its molecular weight is 281.78 . The IUPAC name for this compound is 1-(chloroacetyl)-2-(4-methoxyphenyl)azepane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20ClNO2/c1-19-13-8-6-12(7-9-13)14-5-3-2-4-10-17(14)15(18)11-16/h6-9,14H,2-5,10-11H2,1H3 .Physical And Chemical Properties Analysis
This compound is an oil at room temperature . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis of Polysubstituted Pyrroles : Kumar, Rāmānand, and Tadigoppula (2017) developed a metal-free method for synthesizing polysubstituted pyrrole derivatives. This method involves the intermolecular cycloaddition of compounds, including 2-((4-methoxyphenyl)amino)-1-(thiophen-2-yl)ethan-1-one, under microwave conditions, yielding good to excellent yields (Kumar, Rāmānand, & Tadigoppula, 2017).
Enhancing Antioxidant Activity of Benzoin Derivatives : Thanuja et al. (2022) synthesized benzoin derivatives from 2’chloro-4-methoxy benzoin, exploring the antioxidant activity of these compounds. The study highlighted the impact of functional groups and substituents on antioxidant activity, indicating potential applications in drug industries (Thanuja, Kripa, Bhavadharani, & Kanagam, 2022).
Synthesis of Benzofuran Derivatives : Kwiecień and Szychowska (2006) synthesized novel benzofuran derivatives, including 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones. These compounds were derived from corresponding 2-(2-formylphenoxy)alkanoic acids, indicating a potential application in the synthesis of complex organic molecules (Kwiecień & Szychowska, 2006).
Studying Reductive Dechlorination of Environmental Compounds : Yim et al. (2008) investigated the metabolic fate of methoxychlor, a compound structurally similar to 2-Chloro-1-[2-(4-methoxyphenyl)azepan-1-yl]ethan-1-one. The study involved human intestinal bacteria and highlighted the transformation of methoxychlor under anaerobic conditions, suggesting potential environmental and health implications (Yim, Seo, Kang, Ahn, & Hur, 2008).
Formation of β-Lactam Derivatives : Wang et al. (2001) synthesized compounds such as 2-Chloro-4-phenyl-2a-(4'-methoxyphenyl)-3,5-dihydroazatetracyclic [1,2-d]benzo [ 1,4]diazepin-1 -one. This research contributed to the understanding of the mechanism and stereochemistry of β-lactam formation in complex molecules (Wang, Zhou, Xu, Jin, Li, & Chan, 2001).
Safety And Hazards
properties
IUPAC Name |
2-chloro-1-[2-(4-methoxyphenyl)azepan-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-19-13-8-6-12(7-9-13)14-5-3-2-4-10-17(14)15(18)11-16/h6-9,14H,2-5,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVKUURVYHIZFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCCN2C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[2-(4-methoxyphenyl)azepan-1-yl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



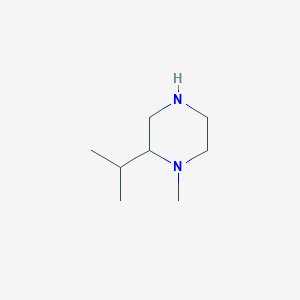
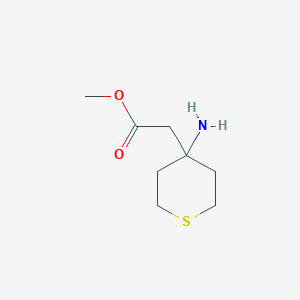
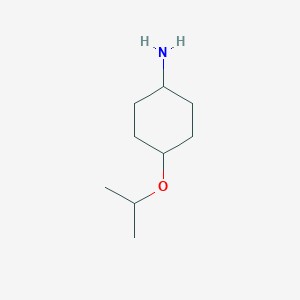
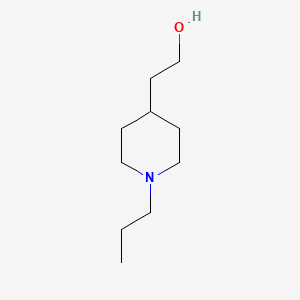


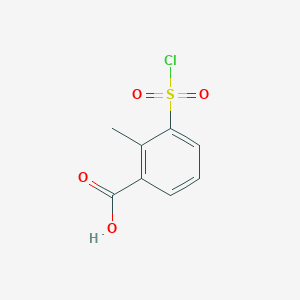

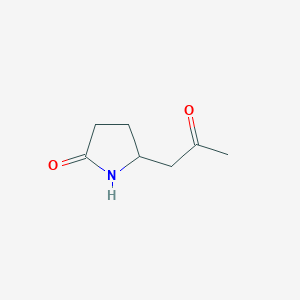
![2-chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide](/img/structure/B1422859.png)
![2-chloro-N-[(4-fluorophenyl)(phenyl)methyl]-N-methylacetamide](/img/structure/B1422860.png)
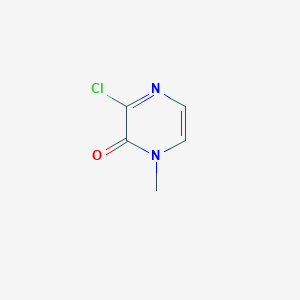
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1422864.png)
![1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1422865.png)